1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide
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Overview
Description
1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide is an organic compound featuring a complex structure composed of multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide typically begins with the assembly of its pyrrolo and pyrano ring systems
Industrial Production Methods: In an industrial setting, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst use is crucial for large-scale synthesis. Continuous flow reactors and automated synthesis platforms may be employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidation, which might alter its functional groups, particularly affecting the imidazole ring.
Reduction: Reduction reactions might target the nitrogen-containing rings, potentially converting them into more saturated forms.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed: The products formed from these reactions vary widely, depending on the nature of the reagents and conditions used. Examples include various derivatives with modified imidazole or pyrrolo ring systems.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It's also used as a reagent in studying reaction mechanisms.
Biology: Its structural characteristics make it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions.
Medicine: In medicine, it’s being explored for its potential therapeutic effects, possibly acting on specific molecular targets involved in disease pathways.
Industry: Industrial applications include its use as a precursor for the synthesis of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
Comparison with Other Compounds: Compared to similar compounds, 1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide is unique in its structural complexity and the versatility of its functional groups. This uniqueness enhances its specificity and potential efficacy in various applications.
Comparison with Similar Compounds
Pyrrolopyran derivatives
Imidazole carboxamides
Methylated heterocycles
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Properties
IUPAC Name |
N-[(3R,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylimidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-16-5-4-13-11(16)12(17)15-9-7-14-8-3-2-6-18-10(8)9/h4-5,8-10,14H,2-3,6-7H2,1H3,(H,15,17)/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFBXNWMQTWQU-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2CNC3C2OCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C(=O)N[C@@H]2CN[C@H]3[C@@H]2OCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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